molecular formula C11H7ClN2 B2844946 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile CAS No. 418762-89-7

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile

Cat. No. B2844946
Key on ui cas rn: 418762-89-7
M. Wt: 202.64
InChI Key: OSROJQITBWZVDI-UHFFFAOYSA-N
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Patent
US07202240B2

Procedure details

A solution of 2-amino-6-chloro-benzonitrile (30 g), 2,5-dimethoxytetrahydrofuran (30 g) and 4-chloropyridine hydrochloride (17 g) in dioxane was heated to 70° C. for 2.5 h. The solvent was evaporated in vacuo. Dichloromethane was then added to the residue and the spent 4-chloropyridine hydrochloride filtered off. The dichloromethane was evaporated in vacuo to give 1-(3′chloro-2′-cyanophenyl)pyrrole (35 g)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[C:4]#[N:5].CO[CH:13]1[CH2:17][CH2:16][CH:15](OC)O1.Cl.ClC1C=CN=CC=1>O1CCOCC1>[Cl:10][C:6]1[C:3]([C:4]#[N:5])=[C:2]([N:1]2[CH:13]=[CH:17][CH:16]=[CH:15]2)[CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)Cl
Name
Quantity
30 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
4-chloropyridine hydrochloride
Quantity
17 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Dichloromethane was then added to the residue
FILTRATION
Type
FILTRATION
Details
the spent 4-chloropyridine hydrochloride filtered off
CUSTOM
Type
CUSTOM
Details
The dichloromethane was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N1C=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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